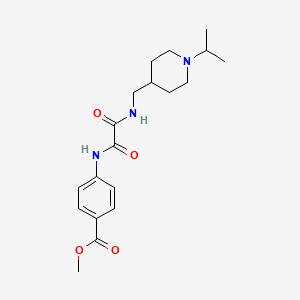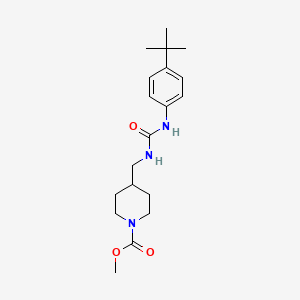![molecular formula C5H7ClF2N2S B2762285 [2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride CAS No. 2408963-68-6](/img/structure/B2762285.png)
[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride” could potentially involve difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Chemical Reactions Analysis
The chemical reactions involving “[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride” could involve various difluoromethylation processes . These processes could include electrophilic, nucleophilic, radical and cross-coupling methods .Applications De Recherche Scientifique
Chemical Properties and Potential Applications
Chemicals with specific and complex structures, such as "[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride", often possess unique properties that can be applied in various scientific fields. For instance, compounds with fluorine atoms, like the difluoromethyl group in this molecule, are frequently used in pharmaceuticals and agrochemicals due to their ability to affect the biological activity of molecules. Fluorine atoms can alter the lipophilicity, metabolic stability, and bioavailability of compounds, making them more effective as drugs or pesticides (Hai‐Xia Song et al., 2018)(Song et al., 2018).
Environmental Impact and Safety
The study and understanding of chemical compounds also extend to their environmental impact and safety. Compounds used in various industries can end up in aquatic environments, leading to potential ecological and health risks. For example, parabens, which are widely used as preservatives, have been found in water bodies and are known to act as weak endocrine disrupters (Camille Haman et al., 2015)(Haman et al., 2015). This highlights the importance of research into the fate, behavior, and effects of chemical compounds in the environment.
Drug Development and Pharmacology
The structure mentioned suggests potential pharmacological applications, given its complexity and the presence of functional groups common in drug design. Compounds with specific functional groups can target certain receptors or enzymes within the body, leading to desired therapeutic effects. For instance, research on sulfonamide-based drugs has shown a range of medical applications from diuretics to carbonic anhydrase inhibitors, which are used in treating conditions such as glaucoma and epilepsy (F. Carta et al., 2012)(Carta et al., 2012).
Propriétés
IUPAC Name |
[2-(difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2S.ClH/c6-4(7)5-9-3(1-8)2-10-5;/h2,4H,1,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECPJBVGVKWQIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)F)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2762207.png)
![2-[8-(2-methylbutan-2-yl)-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl]acetic Acid](/img/structure/B2762209.png)




![N-(4-chlorobenzyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2762217.png)
![N-(4-acetylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2762221.png)

![N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2762223.png)
